![molecular formula C22H15N3 B14885864 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is a heterocyclic compound that features both a fluorenylidene and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline typically involves the reaction of 9H-fluoren-9-one with hydrazine hydrate to form 9H-fluoren-9-ylidenehydrazine. This intermediate is then reacted with 2-chloroquinoline under basic conditions to yield the target compound . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fluorenyl-substituted quinolines.
Applications De Recherche Scientifique
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline involves its interaction with biological macromolecules. The fluorenylidene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the quinoline ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: This compound has a thiazole ring instead of a quinoline ring and exhibits similar antimicrobial properties.
N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides: These compounds have been studied for their antinociceptive and antimicrobial activities.
Uniqueness
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is unique due to its dual functionality, combining the properties of both fluorenylidene and quinoline moieties.
Propriétés
Formule moléculaire |
C22H15N3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(fluoren-9-ylideneamino)quinolin-2-amine |
InChI |
InChI=1S/C22H15N3/c1-6-12-20-15(7-1)13-14-21(23-20)24-25-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-14H,(H,23,24) |
Clé InChI |
HRVWXEBCVODKCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
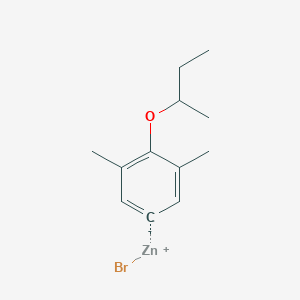
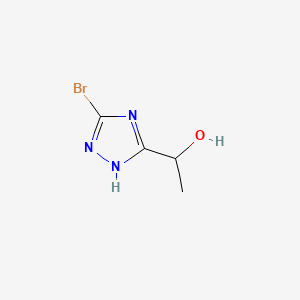
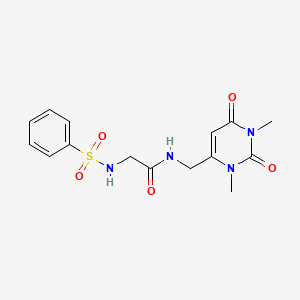
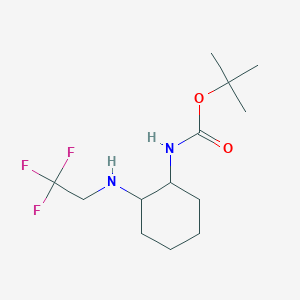


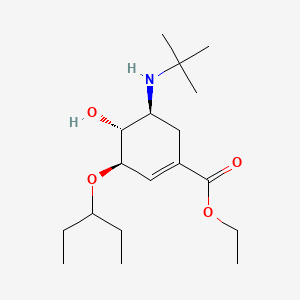
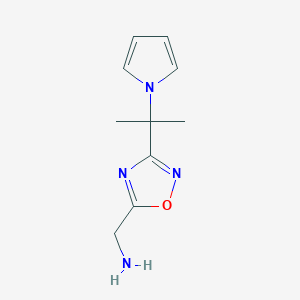
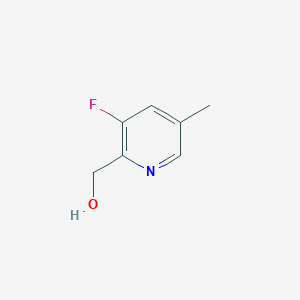
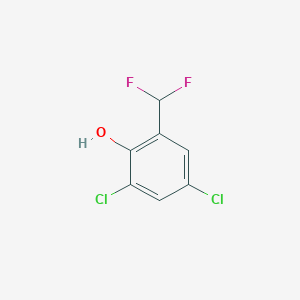

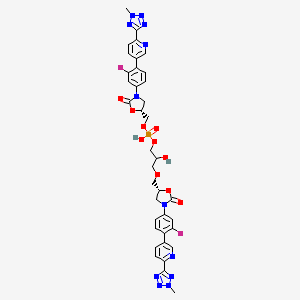
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
